molecular formula C9H7Br2FO2 B12929513 Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate

Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate

Cat. No.: B12929513
M. Wt: 325.96 g/mol
InChI Key: LTFZXMLUCRCXAV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of benzoic acid, featuring bromine, fluorine, and methyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 3-fluorobenzoate followed by a bromomethylation reaction. The process can be summarized as follows:

    Bromination: Methyl 3-fluorobenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 5-position.

    Bromomethylation: The resulting product is then subjected to bromomethylation using formaldehyde and hydrobromic acid to introduce the bromomethyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    Methyl 5-bromo-2-methylbenzoate: Similar structure but lacks the bromomethyl and fluorine groups.

    Methyl 3-fluoro-5-bromobenzoate: Similar structure but lacks the bromomethyl group.

    Methyl 2-bromo-5-fluorobenzoate: Similar structure but lacks the bromomethyl group.

Uniqueness: Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, as well as the bromomethyl group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7Br2FO2

Molecular Weight

325.96 g/mol

IUPAC Name

methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3H,4H2,1H3

InChI Key

LTFZXMLUCRCXAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)F)CBr

Origin of Product

United States

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